4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile

Descripción general

Descripción

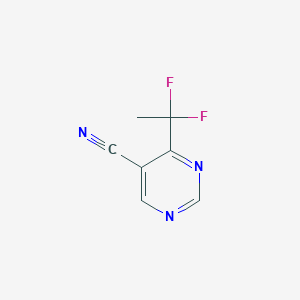

4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H5F2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate pyrimidine derivatives with difluoroethylating agents. One common method includes the use of 4-chloropyrimidine-5-carbonitrile as a starting material, which undergoes nucleophilic substitution with 1,1-difluoroethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the introduction of oxygen atoms into the molecule. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Palladium on carbon, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethylpyrimidine-5-carboxylic acid, while substitution with an amine could produce 4-(1,1-difluoroethyl)pyrimidine-5-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promise as an anticancer agent , particularly in targeting specific kinases involved in cancer cell proliferation. Its structural features allow it to act as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancer pathways. In vitro studies have demonstrated that this compound can effectively bind to EGFR, leading to the inhibition of its kinase activity. This mechanism is vital for developing effective anticancer therapies, particularly for tumors that exhibit overexpression of EGFR.

Biological Activity

Research indicates that 4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile exhibits significant biological activities:

- Inhibition of Kinase Activity: It has been reported to inhibit CDK9-mediated transcription processes, reducing the expression of anti-apoptotic proteins such as Mcl-1.

- Anti-inflammatory Properties: The compound also shows potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-2), which are critical in inflammatory responses.

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB453 breast cancer cells, this compound exhibited an IC50 value of approximately 29.1 µM. This indicates moderate cytotoxicity against these cancer cells. Comparative studies with similar compounds revealed varying degrees of potency, underscoring the unique efficacy of this compound in specific cancer types.

Case Study 2: Inhibition Mechanism

The mechanism by which this compound exerts its anticancer effects has been elucidated through various biochemical assays. It was found to inhibit specific kinases associated with cancer proliferation, particularly focusing on its interaction with CDK9 and the downstream effects on apoptotic pathways.

Mecanismo De Acción

The mechanism of action of 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it can bind to the ATP-binding site of the enzyme, preventing its phosphorylation activity and thereby inhibiting cell proliferation . The difluoroethyl group can enhance the binding affinity and specificity of the compound for its target.

Comparación Con Compuestos Similares

- 4-(1,1-Difluoroethyl)pyrimidine-5-carboxylic acid

- 4-(1,1-Difluoroethyl)pyrimidine-5-amine

- 4-(1,1-Difluoroethyl)pyrimidine-5-thiol

Comparison: Compared to these similar compounds, 4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which can significantly influence its reactivity and interaction with biological targets. The nitrile group can participate in various chemical reactions, providing a versatile platform for further functionalization and derivatization.

Actividad Biológica

4-(1,1-Difluoroethyl)pyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with a difluoroethyl group and a carbonitrile functional group. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, particularly histone deacetylases (HDACs), which are critical in regulating gene expression. In vitro assays have demonstrated that this compound selectively inhibits HDAC6, which is involved in various cellular processes including cancer progression .

- Antiparasitic Activity : The compound has also been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. In studies, it demonstrated significant activity against the parasite in vitro and showed promising results in rodent models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: HDAC Inhibition

In a study focused on the synthesis and evaluation of pyrimidine derivatives, this compound was identified as a potent inhibitor of HDAC6. The compound's mechanism involved binding to the enzyme's active site, leading to altered gene expression profiles associated with tumor suppression .

Case Study 2: Antimalarial Efficacy

In vivo studies using rodent models demonstrated that the compound effectively reduced parasitemia levels comparable to standard antimalarial treatments. This suggests its potential as a therapeutic agent against malaria .

Research Findings

Recent advancements in the understanding of this compound's biological activity include:

- Enhanced selectivity for cancer cells over normal cells, indicating lower toxicity profiles.

- Promising results in combination therapies with other anticancer agents.

- Ongoing research into its pharmacokinetic properties to optimize dosing regimens for clinical applications.

Propiedades

IUPAC Name |

4-(1,1-difluoroethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c1-7(8,9)6-5(2-10)3-11-4-12-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZOHFFUGZSRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.